molecular formula C5H11NO3 B12976959 Ethyl 3-(aminooxy)propanoate

Ethyl 3-(aminooxy)propanoate

Cat. No.: B12976959
M. Wt: 133.15 g/mol
InChI Key: YLSBWGWTXIITEC-UHFFFAOYSA-N
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Description

Ethyl 3-(aminooxy)propanoate is an organic compound characterized by an aminooxy (-ONH₂) functional group attached to the propanoate backbone. The aminooxy group is a strong nucleophile, enabling participation in conjugation reactions (e.g., oxime formation) and biochemical modifications. This reactivity makes it valuable in synthetic chemistry and drug development, though detailed physicochemical data (e.g., solubility, stability) remain underreported in the literature .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

ethyl 3-aminooxypropanoate

InChI

InChI=1S/C5H11NO3/c1-2-8-5(7)3-4-9-6/h2-4,6H2,1H3

InChI Key

YLSBWGWTXIITEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(aminooxy)propanoate can be synthesized through the reaction of ethyl acrylate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or recrystallization.

Chemical Reactions Analysis

Oxime Formation with Carbonyl Compounds

The aminooxy group (-ONH2_2
) reacts with aldehydes/ketones to form oximes, a key reaction in bioconjugation and pharmaceutical synthesis.

Mechanism :

  • Nucleophilic attack by the aminooxy group on the carbonyl carbon, followed by proton transfer and dehydration to yield oximes .

Example Reaction :

Ethyl 3 aminooxy propanoate+RC O R RC N O CH2 2COOEt R +H2O\text{Ethyl 3 aminooxy propanoate}+\text{RC O R }\rightarrow \text{RC N O CH}_2\text{ 2COOEt R }+\text{H}_2\text{O}

Conditions :

  • Typically conducted in polar aprotic solvents (e.g., DMF) at 25–60°C .

  • Acidic or neutral pH preferred to avoid ester hydrolysis .

Ester Hydrolysis and Transesterification

The ethyl ester undergoes hydrolysis or alcohol exchange under acidic/basic conditions.

Acid-Catalyzed Hydrolysis

  • Conditions : 1–3M HCl, 80–100°C, 6–12h .

  • Product : 3-(Aminooxy)propanoic acid.

  • Yield : ~85–92% (based on analogous ester hydrolysis in CN104926717A) .

Base-Catalyzed Transesterification

  • Conditions : NaOEt in ethanol, reflux .

  • Product : Methyl or other alkyl esters.

Nucleophilic Substitution Reactions

The aminooxy group acts as a nucleophile in alkylation or acylation reactions.

Example :

Ethyl 3 aminooxy propanoate+R XR O NH CH2 2COOEt+HX\text{Ethyl 3 aminooxy propanoate}+\text{R X}\rightarrow \text{R O NH CH}_2\text{ 2COOEt}+\text{HX}

  • Substrates : Alkyl halides (R-X), acyl chlorides .

  • Catalysts : Triethylamine or DMAP .

  • Yield : 70–90% for alkylation (similar to pyridinylamino derivatives) .

Reduction of Aminooxy Group

  • Reducing Agents : H2_2
    /Pd-C or NaBH4_4 .

  • Product : Ethyl 3-aminopropanoate (potential side reaction).

Oxidation to Nitroso Derivatives

  • Oxidizing Agents : MnO2_2
    or NaIO4_4 .

  • Application : Synthesis of nitroso probes for biological studies .

Cyclization Reactions

Intramolecular reactions form heterocycles, such as oxazolines or isoxazolidines.

Example :

Ethyl 3 aminooxy propanoateΔOxazoline derivative+H2O\text{Ethyl 3 aminooxy propanoate}\xrightarrow{\Delta}\text{Oxazoline derivative}+\text{H}_2\text{O}

  • Conditions : Heat (120–160°C) with acid catalysts (e.g., trifluoromethanesulfonic acid) .

  • Yield : ~70–85% (based on similar cyclizations in CN104926717A) .

Table 2: Physicochemical Data for Derivatives

DerivativeMelting Point (°C)Solubility
Oxime (R=Ph)157–160DMSO, Ethanol
Hydrolyzed Acid98–102Water, MeOH
Alkylated Product (R=Me)120–123CHCl3_3
, EtOAc

Scientific Research Applications

Ethyl 3-(aminooxy)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-(aminooxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with active site residues, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and developing enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-(methylthio)propanoate

  • Structure: Features a methylthio (-SMe) group instead of the aminooxy (-ONH₂) moiety.
  • Applications: A key aroma compound in pineapple pulp and core, contributing to fruity and sulfurous notes. Concentrations reach 91.21 µg·kg⁻¹ in pulp and 42.67 µg·kg⁻¹ in core .
  • Reactivity: Under atmospheric cold plasma, methyl esters (e.g., methyl 3-(methylthio)propanoate) undergo demethylation, forming ethyl analogs. This highlights the ester group’s susceptibility to radical-mediated transformations .
  • Key Difference: The thioether group in Ethyl 3-(methylthio)propanoate enhances volatility and aroma contribution, whereas the aminooxy group in Ethyl 3-(aminooxy)propanoate likely prioritizes nucleophilic reactivity over sensory properties.

Ethyl 3-(2-furyl)propanoate

  • Structure: Contains a furan ring linked to the propanoate chain.
  • Electronic Properties: Classified as electron-deficient due to the furyl group’s conjugation with the ester, contrasting with the electron-rich aminooxy group .
  • Applications: Used in studies of Diels-Alder reactions, leveraging furan’s diene character.

Ethyl 3-oxo-3-phenylpropanoate Derivatives

  • Structure: Includes aromatic or trifluoromethylphenyl substituents (e.g., Ethyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate).
  • Synthetic Utility: Serve as intermediates in pharmaceuticals, such as anticancer aminopyridine derivatives (e.g., Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate) .
  • Key Difference: The carbonyl group in these derivatives facilitates keto-enol tautomerism and metal coordination, whereas the aminooxy group enables oxime ligation.

Data Table: Comparative Analysis of Ethyl Propanoate Derivatives

Compound Functional Group Key Properties/Applications Reference
This compound -ONH₂ Nucleophilic reactivity, potential drug conjugation Inferred
Ethyl 3-(methylthio)propanoate -SMe Aroma compound (pineapple), 91.21 µg·kg⁻¹ in pulp
Ethyl 3-(2-furyl)propanoate Furan ring Electron-deficient diene in Diels-Alder reactions
Ethyl 3-oxo-3-phenylpropanoate -CO-Ph Anticancer intermediate, keto-enol tautomerism

Research Findings and Stability Considerations

  • Reactivity: Ethyl 3-(methylthio)propanoate demonstrates instability under cold plasma, with methyl-to-ethyl ester conversion occurring at high frequencies (1000 Hz) . This compound’s aminooxy group may confer similar sensitivity to oxidative or radical environments.
  • Synthetic Routes: Analogous compounds (e.g., Ethyl 3-(3-hydroxyquinoxalin-2-yl)propanoate) are synthesized via hydrazine coupling or multicomponent reactions, suggesting feasible pathways for this compound synthesis .
  • Toxicity: Limited data exist for this compound, but Safety Data Sheets for related esters emphasize precautions against inhalation and skin contact .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(aminooxy)propanoate in laboratory settings?

this compound can be synthesized via multi-step protocols involving protective group strategies. For example, intermediates like ethyl 3-[(tert-butoxy)amino]propanoate (CAS: 1554968-59-0) are synthesized using tert-butyldimethylsilyl (TBS) protection of reactive aminooxy groups to prevent undesired side reactions during esterification . Stepwise approaches, such as coupling aminooxy precursors with propanoate esters under anhydrous conditions, are critical to achieving high yields (>75%). Reaction optimization should prioritize inert atmospheres (e.g., nitrogen) and catalysts like triethylamine to minimize hydrolysis .

Q. How can spectroscopic techniques characterize this compound and its derivatives?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR to confirm ester carbonyl signals (~170 ppm in ¹³C NMR) and aminooxy proton environments (δ 3.0–4.0 ppm in ¹H NMR) .
  • Infrared Spectroscopy (IR): Peaks at ~1740 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N–O stretch) .
  • Mass Spectrometry (MS): Molecular ion peaks matching the molecular formula C₅H₁₁NO₃ (theoretical m/z 133.07) .

Q. What are common derivatives of this compound and their reactivity?

Derivatives include:

  • Ethyl 3-[(tert-butoxy)amino]propanoate : Used as a stabilized intermediate for peptide coupling due to its resistance to oxidation .
  • Ethyl 3-(hydroxyphenyl)propanoate : Participates in lignin valorization via reductive stabilization with metal catalysts (e.g., Pd/C) to prevent repolymerization .
  • Ethyl 3-(piperazin-1-yl)propanoate : Exhibits non-competitive inhibition of acetylcholinesterase (AChE), elevating acetylcholine levels in biochemical assays .

Advanced Research Questions

Q. How does this compound participate in catalytic reaction mechanisms?

In lignin depolymerization, the compound stabilizes phenolic monomers (e.g., dihydro-p-coumaric acid ethyl ester) via reductive catalysis. Metal catalysts (e.g., Ru or Pd) facilitate hydrogen transfer, preventing recombination of lignin fragments. HSQC NMR and GC-FID/MS analyses confirm the disappearance of lignin signals and emergence of monomeric products . In enzyme studies, derivatives like ethyl 3-(piperazin-1-yl)propanoate inhibit AChE by binding to allosteric sites, as shown via kinetic assays (Ki values ~10–50 µM) .

Q. How do experimental conditions affect the stability of this compound?

  • Temperature : Storage at 20°C for up to two years maintains integrity, while prolonged heating (>80°C) risks ester hydrolysis .
  • pH : Stability decreases in strongly acidic (pH < 3) or basic (pH > 10) conditions due to aminooxy group degradation .
  • Light Sensitivity : Derivatives with aromatic substituents (e.g., 3-(4-hydroxyphenyl)) require amber glassware to prevent photodegradation .

Q. How can researchers resolve contradictions in reaction yields or product purity?

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) to isolate high-purity (>98%) products .
  • Analytical Cross-Validation : Combine GC-FID/MS for monomer quantification and Van Krevelen diagrams (elemental analysis) to track lignin depolymerization efficiency .
  • Reaction Optimization : Adjust catalyst loading (e.g., 5–10 mol% Pd/C) or solvent polarity (e.g., methanol vs. DMSO) to mitigate side reactions .

Q. What advanced applications exist for this compound in enzyme inhibition studies?

Derivatives such as ethyl 3-(piperazin-1-yl)propanoate are used to probe AChE inhibition mechanisms. Kinetic assays (e.g., Ellman’s method) reveal non-competitive inhibition patterns, with IC₅₀ values correlating with substituent electronegativity (e.g., fluoro or chloro groups enhance binding affinity) . Molecular docking simulations further validate interactions with AChE’s peripheral anionic site .

Q. How is this compound utilized in lignin valorization research?

In biomass pretreatment, the compound stabilizes lignin-derived monomers (e.g., dihydroferulic acid ethyl ester) during solvolysis. Reductive catalysis with Ru or Ni suppresses repolymerization, enabling monomer yields >20 wt% (confirmed by HSQC NMR and GC-FID/MS). Applications include renewable aromatics for polymers or biofuels .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis/oxidation .
  • Safety : Handle derivatives with halogen or nitro substituents under fume hoods due to toxicity risks (e.g., H303/H313/H333 hazard codes) .
  • Data Interpretation : Use multi-technique validation (NMR, MS, elemental analysis) to resolve structural ambiguities .

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